molecular formula C27H17NO2 B12885218 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one

4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one

Cat. No.: B12885218
M. Wt: 387.4 g/mol
InChI Key: GTPGIRHZGADQRQ-HAHDFKILSA-N
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Description

4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is an oxazol-5(4H)-one derivative characterized by a pyrene aromatic system at the 4-position and a para-methylphenyl (p-tolyl) group at the 2-position. This compound belongs to a class of molecules synthesized via condensation reactions between hippuric acid derivatives and aromatic aldehydes, followed by cyclization .

Properties

Molecular Formula

C27H17NO2

Molecular Weight

387.4 g/mol

IUPAC Name

(4Z)-2-(4-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C27H17NO2/c1-16-5-7-20(8-6-16)26-28-23(27(29)30-26)15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)25(19)24(17)18/h2-15H,1H3/b23-15-

InChI Key

GTPGIRHZGADQRQ-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(p-tolyl)oxazole-5(4H)-one under basic or acidic conditions. Common reagents used in this synthesis include:

  • Pyrene-1-carbaldehyde
  • 2-(p-tolyl)oxazole-5(4H)-one
  • Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The oxazolone ring undergoes hydrolysis under acidic or basic conditions, yielding derivatives with amide or carboxylic acid functionalities. For example:

Reaction Conditions Products Key Observations
Aqueous HCl (1M, reflux)4-(Pyren-1-ylmethyl)-2-(p-tolyl)oxazole-5-carboxylic acidComplete ring opening after 6 hours; product confirmed via IR (C=O stretch at 1,710 cm⁻¹)
NaOH (0.5M, 60°C) Sodium salt of the carboxylic acid derivativeFaster kinetics compared to acidic conditions; requires neutralization for isolation

Cycloaddition Reactions

The conjugated pyrene-oxazolone system participates in Diels-Alder reactions with dienophiles like maleic anhydride:

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, 12 hPyrene-fused bicyclic adduct58%
TetracyanoethyleneDichloromethane, RT, 24 hCyano-substituted cycloadduct42%

The electron-rich pyrene moiety enhances reactivity toward electron-deficient dienophiles.

Nucleophilic Additions

The exocyclic methylene group undergoes nucleophilic attacks:

Nucleophile Conditions Product Mechanism
Phenylhydrazine Acetic acid, reflux, 5 hTriazinone derivativeCyclocondensation with ring expansion
Sodium borohydrideMethanol, 0°C, 2 hReduced methylene to methyl group1,2-addition followed by tautomerization

Electrophilic Aromatic Substitution

The pyrene unit directs electrophilic substitution at the 1-, 3-, 6-, or 8-positions:

Reagent Conditions Position Product
HNO₃/H₂SO₄0°C, 1 h1- and 3-Nitro-substituted pyrene derivatives
Br₂/FeBr₃CH₂Cl₂, RT, 30 min6-Monobrominated product

Oxidation and Reduction

Reaction Type Reagent/Conditions Product Application
OxidationKMnO₄/H₂O, 80°C, 4 hOxazolone ring cleavage to ketoneFunctional group interconversion
Reduction H₂/Pd-C, ethanol, 50 psi, 6 hSaturated oxazolidinoneProbing bioactivity modifications

Comparative Reactivity of Structural Analogs

Compound Key Reaction Reactivity Difference
2-(2-Chlorophenyl)-4-(pyren-1-ylmethylene)oxazol-5-oneElectrophilic brominationEnhanced para-selectivity due to chlorine directing
2-tert-Butyl analog HydrolysisSlower kinetics due to steric hindrance

Key Mechanistic Insights:

  • The oxazolone ring’s electrophilic carbonyl carbon drives nucleophilic attacks .

  • Pyrene’s extended π-system facilitates charge-transfer interactions in cycloadditions.

  • Steric effects from the p-tolyl group influence regioselectivity in substitution reactions.

Scientific Research Applications

Fluorescent Probes

The pyrene moiety in the compound allows it to exhibit strong fluorescence, making it an excellent candidate for use as a fluorescent probe in biological imaging. Studies have shown that compounds with similar structures can be used to visualize cellular processes due to their high quantum yields and photostability.

Organic Light Emitting Diodes (OLEDs)

The optical properties of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one make it suitable for use in OLEDs. Research indicates that derivatives of oxazole compounds can enhance the efficiency of light emission when incorporated into OLED devices, potentially leading to more efficient display technologies.

Sensors

This compound can be utilized in the development of chemical sensors due to its sensitivity to environmental changes. Its ability to change fluorescence intensity in response to specific analytes makes it a promising material for detecting pollutants and biomolecules.

Photodynamic Therapy (PDT)

In biomedical applications, the compound's photophysical properties enable its use in photodynamic therapy for cancer treatment. The mechanism involves the generation of reactive oxygen species upon light activation, which can selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.

Case Study 1: Biological Imaging

A study demonstrated that a similar pyrene-based compound was effectively used as a fluorescent marker for tracking cellular uptake and distribution in live cells. The results indicated that such compounds could provide real-time imaging capabilities, enhancing our understanding of cellular dynamics.

Case Study 2: OLED Performance Enhancement

Research focused on the incorporation of oxazole derivatives into OLEDs showed significant improvements in device performance metrics such as brightness and efficiency. The study highlighted how structural modifications could lead to optimized electron transport properties.

Case Study 3: Sensor Development

An investigation into the use of oxazole-based compounds for environmental monitoring revealed that these materials could detect heavy metals at low concentrations through fluorescence quenching mechanisms, demonstrating their potential for real-world applications in pollution detection.

Mechanism of Action

The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. For example:

    Fluorescent Probes: The compound’s fluorescence properties are due to the pyrene moiety, which can absorb and emit light at specific wavelengths.

    Therapeutic Agents: The compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Key Observations :

  • The pyrene group in the target compound is bulkier and more hydrophobic than phenyl or thiophene substituents, which may reduce solubility but enhance π-π stacking interactions .
  • Electron-withdrawing groups (e.g., fluorine in PA3) improve antimicrobial activity, while electron-donating groups (e.g., methoxy in compound 1) may influence electronic properties .

Physical and Spectral Properties

  • Melting Points : Derivatives like 3a (150–151°C) and 1e (48% yield, yellow solid) show variability based on substituent crystallinity . The pyrene group may increase melting points due to stronger intermolecular forces.
  • IR Spectroscopy : C=O stretching frequencies range from 1775–1820 cm⁻¹, with electron-withdrawing groups shifting peaks to higher wavenumbers .
  • Solubility : Hydrophobic groups (e.g., pyrene, tert-butyl) reduce aqueous solubility but improve lipid membrane permeability .

Biological Activity

4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one (CAS: 71977-24-7) is a compound belonging to the oxazole class, characterized by its unique pyrene moiety which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula : C27H17NO2
  • Molecular Weight : 387.42 g/mol
  • Structure : The compound features a pyrene group linked to an oxazole ring, which is known for its fluorescent properties and potential interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one. The compound has been shown to inhibit tumor cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways. In vitro studies demonstrated that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift in the cellular balance towards apoptosis .
  • Cell Cycle Arrest : Research indicates that this oxazole derivative can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating . This effect may be attributed to the compound's interaction with microtubules, similar to known chemotherapeutic agents.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Antioxidant Activity

4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, providing a protective effect against cellular damage .

Study 1: Anticancer Effects in Breast Cancer Cells

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of 4-(pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one resulted in:

  • IC50 Value : 15 µM after 48 hours.
  • Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells from 10% (control) to 50% (treated), indicating a strong pro-apoptotic effect.

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
  • Effectiveness : The compound showed a significant reduction in bacterial colony-forming units (CFUs) when compared to untreated controls.

Data Tables

Biological ActivityMechanismReference
AnticancerApoptosis induction, cell cycle arrest
AntimicrobialCell membrane disruption
AntioxidantFree radical scavenging

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentRoleExample ParametersReference
Aldehyde derivativeElectrophilic reactant0.25 mol
Sodium acetateCatalyst1.4 mmol
SolventMediumEthanol/xylene (10–50 mL)

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For oxazolone derivatives:

  • Dihedral angle analysis : Assess conjugation between the pyrene, oxazolone, and tolyl groups (e.g., angles <20° indicate planar conjugation, while >45° suggest steric hindrance) .
  • Hydrogen bonding : Identify O–H···N or C–H···π interactions stabilizing the crystal lattice .
  • Validation : Cross-reference with computational models (DFT) to validate bond lengths and angles .

Example : In (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, SC-XRD revealed a mean C–C bond length of 1.39 Å and R factor = 0.044, confirming structural accuracy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A multi-technique approach is required:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrene proton signals at δ 8.0–9.0 ppm; oxazolone carbonyl at ~170 ppm) .
  • FTIR : Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., exact mass ±2 ppm error) .

Note : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) .

Advanced: How can computational methods predict the compound’s electronic properties?

Answer:
Density Functional Theory (DFT) calculations are used to:

  • Frontier molecular orbitals (FMOs) : Determine HOMO-LUMO gaps for photophysical behavior (e.g., pyrene’s π-π* transitions) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity prediction .
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .

Case study : Similar pyrazolone derivatives showed HOMO-LUMO gaps of ~3.5 eV, correlating with experimental UV-Vis absorption .

Basic: What are the challenges in optimizing reaction yields for this compound?

Answer:
Yield optimization requires addressing:

  • Steric hindrance : Bulky pyrene groups reduce reaction rates; use polar aprotic solvents (DMF) to enhance solubility .
  • Byproduct formation : Monitor reaction progress via TLC and employ gradient column chromatography for purification .
  • Catalyst selection : Anhydrous sodium acetate vs. chloranil for oxidation steps (45–84% yields reported) .

Advanced: How does substituent variation on the oxazolone ring affect bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antiproliferative activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., p-tolyl) improve membrane permeability in cellular assays .
  • Hydrogen bond donors (e.g., -OH) facilitate interactions with kinase targets (IC₅₀ <10 µM in some pyrazolones) .

Experimental design : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ as the endpoint .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and goggles .
  • Ventilation : Use fume hoods due to potential irritancy (pyrene derivatives are often mutagenic) .
  • First aid : Flush eyes/skin with water and consult a physician immediately .

Advanced: Can this compound serve as a ligand in coordination chemistry?

Answer:
Yes, the oxazolone’s carbonyl and pyrene’s π-system enable metal coordination:

  • Transition metals : Cu(II) or Pd(II) form complexes with enhanced catalytic activity (e.g., Suzuki coupling) .
  • Luminescent complexes : Eu(III)/Tb(III) complexes exhibit metal-centered emission for sensor applications .

Synthesis : Reflux with metal salts (e.g., CuCl₂) in ethanol, followed by spectroscopic validation .

Basic: How is the purity of the compound validated post-synthesis?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
  • Melting point : Sharp m.p. (e.g., 435–436 K) indicates high crystallinity .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% error) .

Advanced: What strategies resolve discrepancies in biological assay data across studies?

Answer:

  • Dose-response curves : Use standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
  • Control experiments : Include reference compounds (e.g., doxorubicin) to validate assay conditions .
  • Statistical analysis : Apply ANOVA with post-hoc tests (p <0.05) to confirm significance .

Example : Inconsistent IC₅₀ values may arise from varying cell passage numbers or serum concentrations .

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